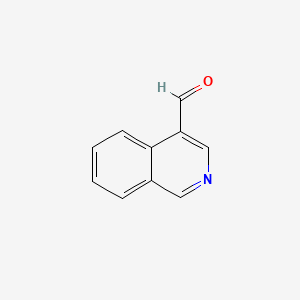
Isoquinoline-4-carbaldehyde
Cat. No. B1337463
Key on ui cas rn:
22960-16-3
M. Wt: 157.17 g/mol
InChI Key: RNQQJLYJLDQGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07521462B2
Procedure details


n-Butyllithium (1.6 M in hexanes, 11.0 ml, 17.6 mmol) is added dropwise to a stirred solution of 4-bromoisoquinoline (3.02 g, 14.5 mmol) and anhydrous tetrahydrofuran (100 ml) at −78° C. under nitrogen. The reaction is stirred for 45 min at −78° C. and then dimethylformamide (6.0 ml, 77.5 mmol) is added. The reaction is then stirred for 3 h at −78° C. before it is quenched with water. The reaction is then poured into saturated sodium bicarbonate solution (200 ml) and extracted with ethyl acetate (100 ml×3). The ethyl acetate is washed with brine and dried over sodium sulfate. The sodium sulfate is filtered and the crude product is concentrated on a rotary evaporator. The crude product is purified by flash chromatography on silica gel eluting with 50% ethyl acetate/hexanes to yield (0.74 g, 33%) of isoquinoline-4-carboxaldehyde: mass spectrum (ion spray): m/z=158.1 (M+1).




Yield
33%
Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[N:9][CH:8]=1.CN(C)[CH:19]=[O:20]>O1CCCC1>[CH:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:7]([CH:19]=[O:20])=[CH:8][N:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
3.02 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CN=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction is stirred for 45 min at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction is then stirred for 3 h at −78° C. before it
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is quenched with water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction is then poured into saturated sodium bicarbonate solution (200 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (100 ml×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl acetate is washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The sodium sulfate is filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the crude product is concentrated on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified by flash chromatography on silica gel eluting with 50% ethyl acetate/hexanes
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=NC=C(C2=CC=CC=C12)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.74 g | |
| YIELD: PERCENTYIELD | 33% | |
| YIELD: CALCULATEDPERCENTYIELD | 32.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
